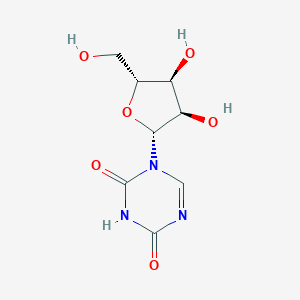

5-Azauridine

Übersicht

Beschreibung

Synthesis Analysis

5-Azacytidine was first synthesized almost 40 years ago . It was demonstrated to have a wide range of anti-metabolic activities when tested against cultured cancer cells .Molecular Structure Analysis

The molecular formula of 5-Azauridine is C8H11N3O6 . The IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione .Wissenschaftliche Forschungsanwendungen

Uricosuria and Orotic Aciduria Induced by 6-Azauridine : 6-Azauridine, a pyrimidine analog, has been studied for its effects in inhibiting bacterial reproduction and tumor growth in animals, leading to its experimental use in human leukemia and solid tumor treatments (Fallon, Frei, Block, & Seegmiller, 1961).

Review of 5-Iododeoxyuridine and Azauridine : This review highlights the chemotherapeutic potential of 5-iododeoxyuridine and 6-azauridine, particularly in the treatment of DNA-viral infections in animals and humans (Prusoff, 1963).

Antiviral Activity of 6-Azauridine and 5-Iododeoxyuridine : This study explores the antiviral properties of 6-azauridine and 5-iododeoxyuridine across various animal models and viruses, suggesting potential therapeutic applications (Steffenhagen, Easterday, & Galasso, 1976).

6-Azauridine-5′-Phosphoric Acid in Leukemia Treatment : The conversion of 6-Azauridine to 6-azauridine-5′-phosphate is crucial for its effect in leukemia treatment, as this inhibits the enzyme orotidylic acid decarboxylase, impacting the synthesis of uridylic acid (Saenger & Suck, 1973).

Azapyrimidine Nucleosides : This research discusses the inhibitory mechanisms of azapyrimidine nucleosides, including 6-azauridine, noting their cytostatic and immunosuppressive activity, and their use in chemotherapy for psoriasis and leukemia (Čihák, Veselý, & Skoda, 1985).

Clinical Investigations with 6-Azauridine : This review discusses the clinical investigations of 6-azauridine, particularly its use in selective destruction of leukemic cells and its implications in exploiting metabolic differences between normal and neoplastic cells (Calabresi, 1963).

Metabolic Transformations of 5-Azauracil and 5-Azaorotic Acid : This paper explores the metabolic transformations of 5-Azauracil and 5-Azaorotic acid in both bacterial and liver systems, affecting the synthesis of pyrimidines (Čihák & Šorm, 1972).

Wirkmechanismus

5-Azauridine works by hindering nucleic acid synthesis, which actively impedes viral replication and restrains tumor cell proliferation . Conversion to the monophosphate is catalyzed by the enzyme uridine – cytidine kinase, and this is likely the rate-limiting step for drug activation . 5-Azacytidine monophosphate inhibits the enzyme orotidylate decarboxylase and interferes with de novo pyrimidine biosynthesis .

Safety and Hazards

Zukünftige Richtungen

There is a significant interest in the treatment of myeloid malignancies, especially for elderly patients who are not suitable for intensive chemotherapy and bone marrow transplantation or patients who have achieved remission after such therapy but subsequently enter into relapse of the disease . Therefore, knowledge of the causes and mechanisms of resistance to demethylating agents like 5-Azauridine is an essential issue for improving the treatment of such patients .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKLQMDNZPEFU-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933161 | |

| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azauridine | |

CAS RN |

1476-82-0 | |

| Record name | 5-Azauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

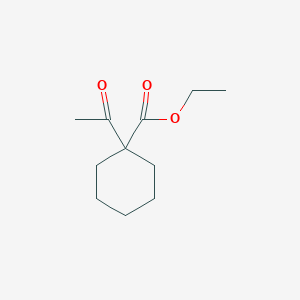

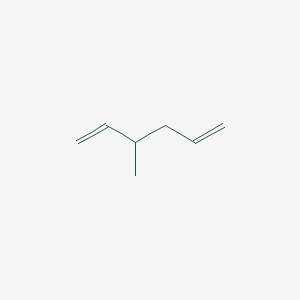

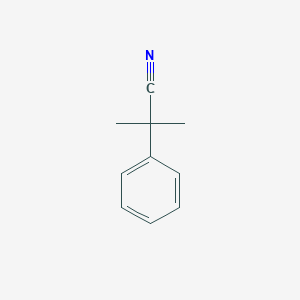

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)

![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)